REACTION_CXSMILES
|
[N+:1]([CH:4]([C:8]([OH:10])=O)[C:5]([OH:7])=O)([O-:3])=[O:2].[NH2:11][C:12]([NH2:14])=[O:13]>>[CH:4]1([N+:1]([O-:3])=[O:2])[C:5](=[O:7])[NH:14][C:12](=[O:13])[NH:11][C:8]1=[O:10]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C(C(=O)O)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to obtain
|
Type
|
CUSTOM
|
Details
|
a condensation reaction mixture which
|
Type
|
TEMPERATURE
|
Details
|
is refluxed
|
Name
|
|
Type
|
product
|
Smiles
|
C1(C(=O)NC(=O)NC1=O)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |